molecular formula C9H11NO3 B8333888 5-Dimethoxymethyl-2-pyridinecarboxaldehyde

5-Dimethoxymethyl-2-pyridinecarboxaldehyde

Cat. No. B8333888
M. Wt: 181.19 g/mol
InChI Key: YEQACLFUKXYKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dimethoxymethyl-2-pyridinecarboxaldehyde is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-(dimethoxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)7-3-4-8(6-11)10-5-7/h3-6,9H,1-2H3

InChI Key

YEQACLFUKXYKLF-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(C=C1)C=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2.5 M BuLi in hexane (7.6 ml) was added drop-wise, under a N2 atmosphere, to a solution of 2-bromo-5-dimethoxymethyl-pyridine (3.66 g, 15.84 mmol) in THF (60 ml) at −70° C. After 15 minutes, DMF (1.82 ml, 23.5 mmol) was added drop-wise and the mixture was stirred for 30 minutes at −70° C. and then allowed to reach room temperature. The reaction was diluted with H2O and extracted with DCM. The organic phase was dried over Na2SO4 and evaporated to dryness in vacuo. The crude product was purified by flash chromatography (petroleum ether: AcOEt 7:3) to obtain 1.54 g of 5-dimethoxymethyl-pyridine-2-carbaldehyde as a yellow oil.
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-dimethoxymethylpyridine (1.19 g, 5.13 mmol) in tetrahydrofuran (8 mL) was added isopropylmagnesium chloride (2 mol/L in tetrahydrofuran; 4.2 mL, 8.4 mmol) under nitrogen atmosphere, and the mixture was stirred at room temperature for 3 h. Dimethylformamide (0.774 mL, 10.3 mmol) was added, and the mixture was stirred for additional 10 min. Water was added, and the mixture was extracted with ethyl acetate twice. The organic layer was washed with brine and dried on anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (5:1 to 3:1 hexane/ethyl acetate) to afford 5-dimethoxymethyl-2-pyridinecarboxaldehyde (413 mg, 44%).
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